Benzaldehyde-d6
Overview
Description
Benzaldehyde-d6 is a deuterated derivative of benzaldehyde, a simple aromatic aldehyde with a wide range of applications in synthetic chemistry, including the synthesis of pharmaceuticals and natural products. The deuterium atoms replace the hydrogen atoms in the aldehyde group and on the aromatic ring, which can be useful for various spectroscopic and chemical tracing studies.
Synthesis Analysis
The synthesis of benzaldehyde derivatives, including deuterated forms like benzaldehyde-d6, can be achieved through various methods. For instance, the synthesis of highly functionalized 2H and 13C labeled benzaldehydes can be performed via regio-selective formylation, using deuterated reagents such as DMF-d7 to introduce the deuterium atoms . Another approach involves the catalytic oxidation of toluene to benzaldehyde using a hexagonal Ni6 cluster protected by 2-phenylethanethiol, which demonstrates the potential for industrial applications .
Molecular Structure Analysis
The molecular structure of benzaldehyde and its derivatives has been extensively studied. For example, the phosphorescence spectra of benzaldehyde-d6 and other isotopologues have been analyzed, revealing insights into the vibrational modes and the geometry of the triplet state of the molecule . Additionally, the structure and dynamics of benzaldehyde in aqueous solutions have been investigated through the study of benzaldehyde-(water)n clusters, which helps in understanding the solute-water interactions that are relevant to biological molecules .
Chemical Reactions Analysis
Benzaldehyde-d6 and its derivatives participate in various chemical reactions. The compound 4,6-benzylidene-D-glucose, a benzaldehyde derivative, has been shown to inhibit protein synthesis in human cells without affecting mitosis, indicating a specific biochemical interaction . The thermal decomposition mechanisms of benzaldehyde have also been studied, with benzaldehyde breaking down into phenyl radical, CO, and H atoms at high temperatures . The photodissociation dynamics of benzaldehyde-d5, a closely related isotopologue, have been investigated, providing insights into the energy release and quantum yield of the H atom production channel .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde and its derivatives are influenced by their molecular structure. The photoelectron spectrum of the benzaldehyde anion has been analyzed, revealing the adiabatic electron affinity and active vibrational modes of the molecule . Quantum mechanical studies have compared the structural properties, vibrational data, and electronic properties of various benzaldehyde derivatives, including their HOMO-LUMO energies and hyperpolarizability, which are important for understanding their reactivity and interactions .
Scientific Research Applications
1. Catalytic Hydrogenation of Methyl Benzoate to Benzyl Aldehyde
- Application Summary : Benzaldehyde is synthesized through a one-step catalytic hydrogenation using the cost-effective raw material, methyl benzoate . This process aligns with the principles of atom economy and green production .
- Methods of Application : A series of MnO x /γ-Al 2 O 3 catalysts were meticulously prepared using the precipitation-impregnation method . Characterization techniques such as X-ray diffraction (XRD), N 2 physical adsorption, Fourier transform infrared spectroscopy (FT-IR), X-ray photoelectron spectroscopy (XPS), H 2 temperature programmed reduction (H 2 -TPR), and NH 3 temperature-programmed desorption (NH 3 -TPD) were employed to analyze the structure and surface properties of the catalysts .
- Results : The optimized reaction temperature was found to be 360 °C . The catalyst demonstrated the most suitable oxygen vacancy concentration, yielding impressive results: a conversion rate of 87.90% and a benzaldehyde selectivity of 86.1% .
2. Enzymatic Production of Benzaldehyde from L-Phenylalanine
- Application Summary : Benzaldehyde is produced from L-phenylalanine using a mutant form of 4-hydroxymandelate synthase . Benzaldehyde and its derivatives are versatile building blocks in the synthesis of many complex molecules, ranging from pharmaceuticals to plastic additives .
- Methods of Application : Four enzymes were expressed in Escherichia coli; L-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase . A quadruple mutant of 4-hydroxymandelate synthase (A199V/Q206R/I217V/K337Q) obtained by random and site-directed mutagenesis demonstrated 2.4-fold higher activity than wild type .
- Results : The mutant-expressing strain was able to produce benzaldehyde from 100 mM L-phenylalanine at a conversion rate of 84% .
3. Asymmetric Organocatalysis
- Application Summary : Benzaldehyde derivatives are used in asymmetric organocatalysis . This is a pivotal technological platform routinely employed by industry .
4. Synthesis of Antiepileptic Drug Phenytoin
- Application Summary : One of the most important applications of benzoin, which can be synthesized from benzaldehyde, is the synthesis of the antiepileptic drug phenytoin . Phenytoin suppresses systemic epilepsy and has a good effect on partial epilepsy .
- Methods of Application : Most of the routes for the synthesis of phenytoin include the oxidation of benzoin to 1,2-diphenylethanedione, and the cyclization of 1,2-diphenylethanedione .
5. Heterogeneous Organocatalyzed Aldol Reaction
- Application Summary : Benzaldehyde derivatives are used in a heterogeneous organocatalyzed aldol reaction . This is a pivotal technological platform routinely employed by industry .
6. Synthesis of Antiepileptic Drug Phenytoin
- Application Summary : One of the most important applications of benzoin, which can be synthesized from benzaldehyde, is the synthesis of the antiepileptic drug phenytoin . Phenytoin suppresses systemic epilepsy and has a good effect on partial epilepsy .
- Methods of Application : Most of the routes for the synthesis of phenytoin include the oxidation of benzoin to 1,2-diphenylethanedione, and the cyclization of 1,2-diphenylethanedione .
Safety And Hazards
Future Directions
properties
IUPAC Name |
deuterio-(2,3,4,5,6-pentadeuteriophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMNYLRZRPPJDN-MZWXYZOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514616 | |
Record name | (formyl-~2~H_6_)Benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde-d6 | |
CAS RN |
17901-93-8 | |
Record name | (formyl-~2~H_6_)Benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzaldehyde-d6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.